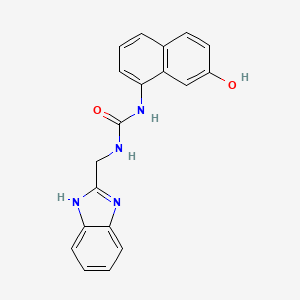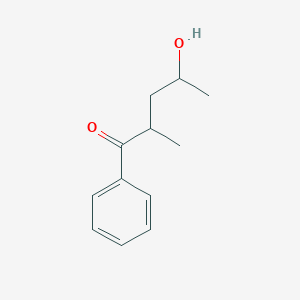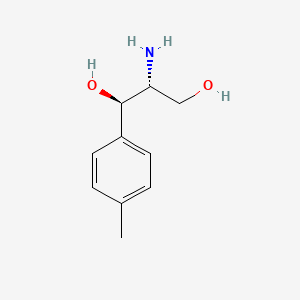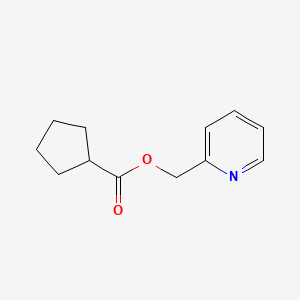
9-(4-Ethenylphenoxy)-9-oxononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Ethenylphenoxy)-9-oxononanoate is an organic compound that features a phenoxy group attached to a nonanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Ethenylphenoxy)-9-oxononanoate typically involves the reaction of 4-vinylphenol with nonanoic acid or its derivatives. One common method includes the esterification of 4-vinylphenol with nonanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Ethenylphenoxy)-9-oxononanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
9-(4-Ethenylphenoxy)-9-oxononanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 9-(4-Ethenylphenoxy)-9-oxononanoate involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinylphenol: A precursor in the synthesis of 9-(4-Ethenylphenoxy)-9-oxononanoate.
Nonanoic Acid: Another precursor used in the synthesis.
Phenolic Antioxidants: Compounds with similar phenoxy groups that exhibit antioxidant properties.
Uniqueness
This compound is unique due to its combination of a phenoxy group with a nonanoate chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
603951-90-2 |
|---|---|
Formule moléculaire |
C17H21O4- |
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
9-(4-ethenylphenoxy)-9-oxononanoate |
InChI |
InChI=1S/C17H22O4/c1-2-14-10-12-15(13-11-14)21-17(20)9-7-5-3-4-6-8-16(18)19/h2,10-13H,1,3-9H2,(H,18,19)/p-1 |
Clé InChI |
NKUFJHCLBIWQIZ-UHFFFAOYSA-M |
SMILES canonique |
C=CC1=CC=C(C=C1)OC(=O)CCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)
![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)





![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
